molecular formula C16H18ClNO4 B7887705 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B7887705
M. Wt: 323.77 g/mol
InChI Key: DRFIEAMQJRVINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of tert-butoxycarbonyl (Boc)-protected pyrrolidine derivatives. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and solubility in organic media. The core structure features a 4,5-dihydro-1H-pyrrole ring substituted at the 4-position with a 4-chlorophenyl group and a carboxylic acid at the 3-position.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFIEAMQJRVINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid (commonly referred to as BOC-CPD) is a synthetic compound characterized by its unique pyrrole structure, which includes a tert-butoxycarbonyl (BOC) protecting group and a 4-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

  • Molecular Formula : C16H18ClNO4
  • Molecular Weight : 323.77 g/mol
  • Structure : The compound features a pyrrole ring, which is known for its reactivity and ability to participate in various chemical transformations.

Biological Activity Overview

The biological activity of BOC-CPD has been explored through various studies, particularly focusing on its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Recent research indicates that compounds similar to BOC-CPD exhibit significant antimicrobial properties. In particular, derivatives of pyrrole have shown promising activity against drug-resistant strains of bacteria, such as Mycobacterium tuberculosis. For instance, studies on pyrrole-2-carboxamides demonstrated potent anti-TB activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the pyrrole ring. The presence of electron-withdrawing groups (like the chlorophenyl group) enhances the biological activity by increasing the compound's lipophilicity and binding affinity to target proteins.

Key Findings from SAR Studies:

CompoundSubstituentMIC (μg/mL)IC50 (μg/mL)
BOC-CPD4-Chlorophenyl<0.016>64
Compound A2-Fluorophenyl<0.016>64
Compound B4-Bromophenyl<0.032>64

The synthesis of BOC-CPD typically involves multi-step organic reactions, where the BOC group serves as a protective mechanism for amine functionalities during chemical transformations. The proposed mechanism for its biological activity involves interaction with specific enzymes or receptors critical for bacterial survival.

Proposed Mechanism:

  • Binding : The compound binds to active sites on target enzymes.
  • Inhibition : This binding inhibits enzymatic activity, leading to bacterial cell death.
  • Resistance Avoidance : Structural modifications can help evade common resistance mechanisms observed in pathogenic bacteria.

Case Studies

Several case studies illustrate the effectiveness of BOC-CPD and its derivatives in preclinical models:

  • Anti-Tuberculosis Activity : In a study involving M. smegmatis, derivatives of BOC-CPD were tested for their ability to inhibit mycolic acid biosynthesis, a critical component of the bacterial cell wall .
  • Cytotoxicity Assessment : Compounds were evaluated for their cytotoxic effects on mammalian cells, showing favorable selectivity indices that indicate low toxicity alongside high antimicrobial efficacy .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key analogs from , highlighting substituent diversity and commercial availability:

Compound Name Substituents CAS Registry No. Suppliers Key Features
1-(tert-Butoxycarbonyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid None (unsubstituted dihydropyrrole) 945727-18-2 2 Base structure; lacks aromatic/halogen substituents
1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid (Target) 4-(4-chlorophenyl) Not listed - Enhanced lipophilicity; potential for π-π interactions in drug design
1-(tert-Butoxycarbonyl)-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid 4,4-difluoro; 3,3-dimethyl 905302-02-5 2 Increased metabolic stability; steric hindrance from methyl groups
1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid 4,4-difluoro (piperidine backbone) 661458-34-0 8 Broader ring size; higher commercial availability

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-chlorophenyl group in the target compound introduces aromaticity and electron-withdrawing effects, contrasting with aliphatic substituents (e.g., difluoro, methyl) in analogs. This may enhance binding to hydrophobic targets in drug-receptor interactions .
  • Ring Size and Rigidity : Piperidine-based analogs (e.g., CAS 661458-34-0) exhibit conformational flexibility compared to the rigid dihydropyrrole core, affecting molecular docking outcomes .
  • Commercial Availability : Piperidine derivatives with difluoro substituents are more widely available (8 suppliers), suggesting established synthetic routes or demand in medicinal chemistry .

Physicochemical and Functional Comparisons

  • Acidity : The carboxylic acid group (pKa ~2–3) remains consistent across analogs, but electron-withdrawing substituents (e.g., Cl, F) may slightly lower the pKa of adjacent functional groups.
  • Synthetic Utility : The Boc group facilitates amine protection in multi-step syntheses. Chlorophenyl-substituted derivatives may serve as intermediates for antihistamines (e.g., cetirizine analogs in ) or kinase inhibitors .

Research and Application Contexts

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.